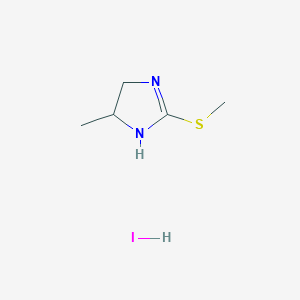

4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Chemical Compounds

The chemical compound 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide serves as a precursor in the synthesis of various novel chemical compounds. For instance, it reacts with active methylene compounds to produce substituted methyleneimidazolidines and imidazo[1,2-a]pyridines through elimination and cyclocondensation reactions (Huang & Tzai, 1986). Additionally, it has been utilized in the creation of 4-(ω-aminoalkyl)imidazole analogs of histamine, showcasing its versatility in generating novel histamine analogs (Paetzel & Liebscher, 1992).

Role in Methylglyoxal Formation and Detection

Methylglyoxal (MG) is a highly reactive compound formed in organisms and has implications in various biological processes, including the formation of advanced glycation end-products (AGEs). Research has identified compounds like 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide as potential participants or markers in the pathways leading to MG production and its subsequent detection (Nemet, Varga-Defterdarović, & Turk, 2006).

Application in Organic Synthesis and Medicinal Chemistry

This compound is also integral to the synthesis of various organic and medicinal compounds. For example, it has been used to synthesize ketene aminals with an imidazolidine ring, showcasing its utility in producing compounds with potential pharmaceutical applications (Kuhn, Bohnen, Kratz, & Henkel, 1993). Another study demonstrated its use in synthesizing specific 15N-labeled creatinine, indicating its importance in biochemical research and tracer studies (Medina & Schmidt, 1976).

Advancements in Photoreactive and Conductive Materials

Research into the photochemical behavior of related imidazole compounds in water-containing solutions has provided insights into novel photoreactive materials that could have applications in the development of light-responsive materials and devices (Pfoertner & Daly, 1987). Moreover, the study of quaternary salts of 2H-imidazoles, which include structures related to 4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, suggests potential applications in electronic materials and ionic liquids (Katritzky, Borja, Marquet, & Sammes, 1983).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methyl-2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.HI/c1-4-3-6-5(7-4)8-2;/h4H,3H2,1-2H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOIJWKBFVXJMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)SC.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481193 |

Source

|

| Record name | SBB055855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |

CAS RN |

58583-70-3 |

Source

|

| Record name | SBB055855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.